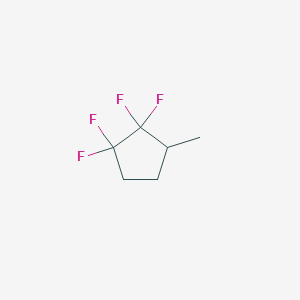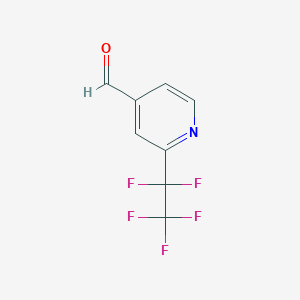
2-(Pentafluoroethyl)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentafluoroethyl)isonicotinaldehyde is a chemical compound with the molecular formula C8H4F5NO and a molecular weight of 225.12 g/mol It is characterized by the presence of a pentafluoroethyl group attached to an isonicotinaldehyde structure
Vorbereitungsmethoden
The synthesis of 2-(Pentafluoroethyl)isonicotinaldehyde typically involves the introduction of a pentafluoroethyl group to an isonicotinaldehyde precursor. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions often involve the use of pentafluoroethyl halides as reagents, which react with isonicotinaldehyde under controlled conditions to form the desired product.
Catalytic processes:
Industrial production methods: Large-scale production may involve optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(Pentafluoroethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The pentafluoroethyl group can participate in substitution reactions, where other functional groups replace one or more fluorine atoms.
Common reagents and conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions
Major products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include carboxylic acids, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pentafluoroethyl)isonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique chemical properties make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties
Wirkmechanismus
The mechanism of action of 2-(Pentafluoroethyl)isonicotinaldehyde involves its interaction with molecular targets and pathways, which can vary depending on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The pentafluoroethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies .
Vergleich Mit ähnlichen Verbindungen
2-(Pentafluoroethyl)isonicotinaldehyde can be compared with other similar compounds, such as:
Isonicotinaldehyde: Lacks the pentafluoroethyl group, resulting in different chemical properties and reactivity.
Pentafluoroethyl derivatives: Other compounds with the pentafluoroethyl group may have different core structures, leading to variations in their applications and mechanisms of action.
Fluorinated aldehydes: Compounds with different fluorinated groups can be compared to highlight the unique properties of the pentafluoroethyl group
By understanding the unique characteristics and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
1816283-24-5 |
|---|---|
Molekularformel |
C8H4F5NO |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
2-(1,1,2,2,2-pentafluoroethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-3-5(4-15)1-2-14-6/h1-4H |
InChI-Schlüssel |
MVIOMQMXCXKGIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C=O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


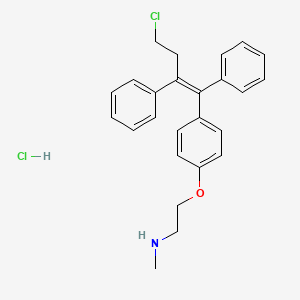
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
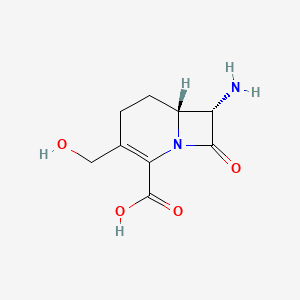

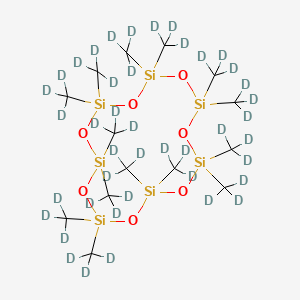
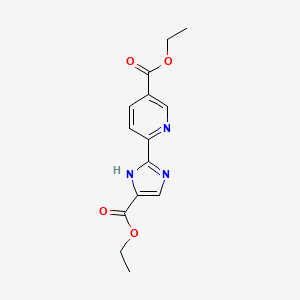
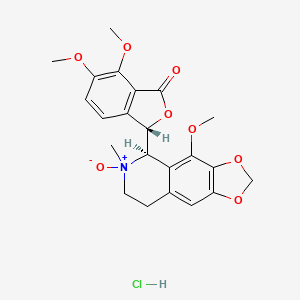
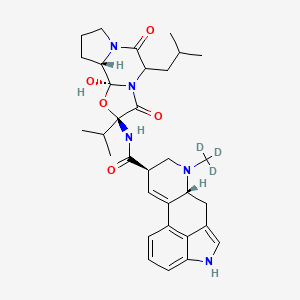
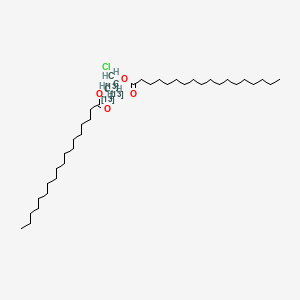

![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
